![molecular formula C21H17Cl4NO B2805201 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol CAS No. 321432-87-5](/img/structure/B2805201.png)
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-Dichlorophenyl)-1,1-dimethylurea” is a phenyl urea pre-emergent agrochemical. It’s also an important raw material and intermediate used in organic synthesis, pharmaceuticals, dyestuff .
Synthesis Analysis
“Bis (4-chlorophenyl) disulfide” can be synthesized from 4-chlorophenylthiol via oxidation. It can also be prepared by a microwave-assisted method involving the reaction between respective elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder (catalyst) .Molecular Structure Analysis
The molecular structure of “3-(3,4-Dichlorophenyl)-1,1-dimethylurea” is represented by the formula C9H10Cl2N2O . The molecular structure of “Bis (4-chlorophenyl) disulfide” is represented by the formula [ClC6H4S]2 .Chemical Reactions Analysis
“Bis (4-chlorophenyl) disulfide” produces poly (p -phenylene sulfide), via thermolysis .Physical And Chemical Properties Analysis
“3-(3,4-Dichlorophenyl)-1,1-dimethylurea” is soluble in water (0.049g/L), chloroform, and methanol. It’s very slightly soluble in many organic solvents .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
Development of Dispersive Liquid-Phase Microextraction A novel sample preparation technique named dispersive liquid-phase microextraction was developed for the preconcentration and determination of dicofol (2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol) and its degradation products in water samples. The method utilizes a new ionic liquid as the extraction solvent, showcasing simplicity of operation, rapidity, good extraction efficiency, and has been successfully applied for the determination of dicofol and its degradation products in environmental water samples (Li et al., 2010).
Chemical Analysis and Environmental Assessment
Source of DDT and its Metabolites Contamination in Turkish Agricultural Soils The study examines the contamination of DDT and its metabolites, including DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene), in Turkish agricultural soils, attributing the presence of these substances in the topsoil to recent dicofol applications. The research highlights the significance of understanding the sources of contamination for effective environmental monitoring and assessment (Turgut et al., 2012).
Biotransformation and Synthesis
Biotransformation with Acinetobacter sp. for Enantioselective Synthesis The study reports the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a specific bacterial strain. The process demonstrates high stereoselectivity and conversion efficiency, presenting a novel biocatalytic route for the enantioselective synthesis of chiral intermediates for drug synthesis (Miao et al., 2019).
Enzymatic Process for Preparation of Chiral Intermediate An enzymatic process was developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for Ticagrelor synthesis. The process employs a specific ketoreductase, showcasing high conversion efficiency and enantioselectivity, signifying its potential for industrial applications (Guo et al., 2017).
Catalysis and Chemical Synthesis
Oxidation of Alcohols Catalyzed by Oxo-Rhenium Complexes This work reports the efficiency of oxo-rhenium complexes in catalyzing the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The study presents a method with high selectivity and potential for various chemical synthesis applications (Sousa et al., 2013).
Protection and Deprotection of Alcohols with Diarylmethyl Ethers and Pd Salts The research demonstrates an efficient method for the protection and deprotection of primary and secondary alcohols using diarylmethyl ethers and Pd salts or complexes. The method exhibits compatibility with various functional and protecting groups, contributing to advancements in chemical synthesis techniques (Bikard et al., 2008).
Safety and Hazards
While specific safety and hazard information for “1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol” is not available, it’s important to handle all chemicals with care. For “3-(3,4-Dichlorophenyl)-1,1-dimethylurea”, it’s recommended to store it in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from oxidizing agents .
Eigenschaften
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl4NO/c22-17-6-2-15(3-7-17)21(27,16-4-8-18(23)9-5-16)13-26-12-14-1-10-19(24)20(25)11-14/h1-11,26-27H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRITUOCZWFMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2805118.png)
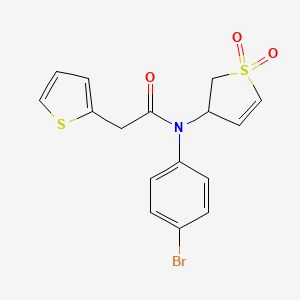
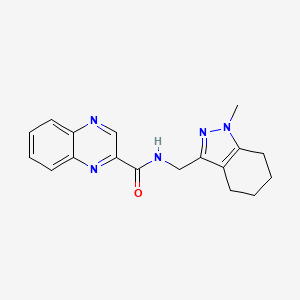
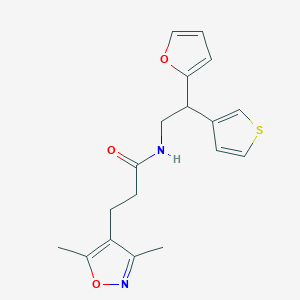
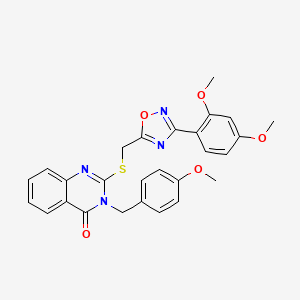

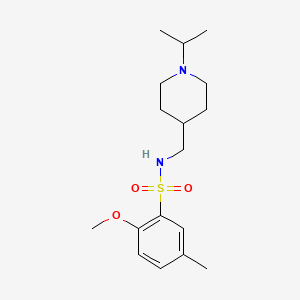

![[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805135.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2805136.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2805138.png)
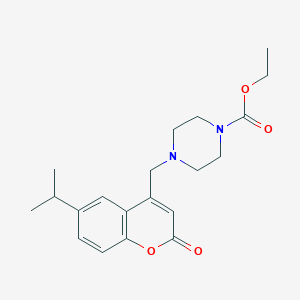
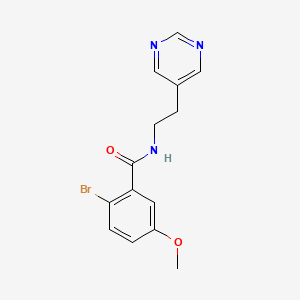
![1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2805141.png)